molecular formula C15H21N5 B13809659 s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- CAS No. 26741-11-7

s-Triazine, 2-amino-4-butyl-6-(phenethylamino)-

Cat. No.: B13809659
CAS No.: 26741-11-7
M. Wt: 271.36 g/mol
InChI Key: MKUGDFNXCFUTKW-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms.

Preparation Methods

The synthesis of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- can be compared with other s-triazine derivatives, such as:

What sets s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- apart is its unique combination of substituents, which confer specific biological activities and potential therapeutic applications.

Properties

CAS No.

26741-11-7

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

6-butyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H21N5/c1-2-3-9-13-18-14(16)20-15(19-13)17-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H3,16,17,18,19,20)

InChI Key

MKUGDFNXCFUTKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N

Origin of Product

United States

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